Difference between 2-Methyl-2-nitropropanal and 2-Methyl-2-nitropropanol
Difference between 2-Methyl-2-nitropropanal and 2-Methyl-2-nitropropanol
Title: Unlocking Aliphatic Nitro Scaffolds: A Comparative Technical Guide on 2-Methyl-2-nitropropanal and 2-Methyl-2-nitropropanol
Executive Summary In the landscape of modern drug development and complex organic synthesis, aliphatic nitro compounds serve as indispensable, versatile building blocks. Among these, 2-Methyl-2-nitropropanol (an alcohol) and 2-Methyl-2-nitropropanal (an aldehyde) represent a critical pair of synthons. Despite differing by only a single oxidation state at the C1 carbon, their reactivity profiles, synthetic utilities, and handling requirements diverge dramatically. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind these differences, providing researchers with field-proven, self-validating protocols for their synthesis and downstream application.
Physicochemical Profiling & Structural Causality
The fundamental difference between 2-Methyl-2-nitropropanol and 2-Methyl-2-nitropropanal lies in the functional group adjacent to the quaternary
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2-Methyl-2-nitropropanol acts primarily as a nucleophile (via the hydroxyl oxygen) and is a highly stable precursor to primary amines (via nitro reduction)[1].
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2-Methyl-2-nitropropanal is a potent electrophile. The extreme electron-withdrawing nature of the adjacent tertiary nitro group significantly increases the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack but also prone to retro-aldol-type cleavage under harsh basic conditions[2].
Quantitative Data Summary
| Property | 2-Methyl-2-nitropropanol | 2-Methyl-2-nitropropanal |
| CAS Number | 76-39-1 | 98070-60-1 |
| Molecular Formula | C | C |
| Molecular Weight | 119.12 g/mol | 117.10 g/mol |
| Functional Group (C1) | Primary Alcohol (-OH) | Aldehyde (-CHO) |
| Oxidation State (C1) | -1 | +1 |
| Primary Reactivity | Nucleophilic (O-alkylation/acylation) | Electrophilic (Reductive amination) |
| Downstream Utility | Amino alcohol (AMP) precursor | Complex heterocycle scaffold |
Synthetic Workflows & Reaction Causality
The synthesis of these two compounds represents a linear progression of oxidation states. The alcohol is synthesized via a classic carbon-carbon bond-forming reaction, which can then be carefully oxidized to the aldehyde.
Fig 1: Synthetic progression from 2-nitropropane to the respective alcohol and aldehyde.
Protocol A: Synthesis of 2-Methyl-2-nitropropanol (The Henry Reaction)
The synthesis relies on the Henry (nitroaldol) reaction. The
Self-Validating Experimental Protocol:
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Preparation: Charge a round-bottom flask with 2-nitropropane (1.0 eq) and methanol as a solvent.
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Catalysis: Add a catalytic amount of a mild base (e.g., triethylamine or 10% aqueous NaOH, 0.05 eq). Causality: A mild base is strictly chosen to prevent the Cannizzaro reaction of formaldehyde and to limit the formation of complex side products.
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Addition: Slowly add aqueous formaldehyde (37%, 1.1 eq) dropwise at room temperature. The reaction is exothermic; maintain the internal temperature between 30-40°C using a water bath.
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Reaction Monitoring: Stir for 4-6 hours. Validate completion via TLC (Hexane:EtOAc 7:3), visualizing with KMnO
stain (the product will appear as a bright yellow spot). -
Workup: Neutralize the reaction mixture with 1M HCl to pH 7 to quench the nitronate and prevent retro-Henry cleavage during distillation. Extract with ethyl acetate, wash with saturated sodium bisulfite (to remove unreacted formaldehyde), and dry over anhydrous Na
SO . -
Purification: Concentrate under reduced pressure to yield 2-methyl-2-nitropropanol as a colorless to pale yellow liquid/low-melting solid[4].
Protocol B: Synthesis of 2-Methyl-2-nitropropanal (Controlled Oxidation)
Converting the alcohol to the aldehyde requires precision. Strong oxidants (like KMnO
Self-Validating Experimental Protocol:
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Preparation: Dissolve 2-methyl-2-nitropropanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0°C.
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Oxidation: Portion-wise, add Dess-Martin Periodinane (1.1 eq). Causality: DMP is utilized because it operates under mild, near-neutral conditions at room temperature, completely avoiding the retro-aldol cleavage that plagues this specific sterically hindered, electron-deficient aldehyde under basic conditions.
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Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Validate via TLC; the aldehyde is less polar than the starting alcohol.
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Quenching (Critical Step): Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO
and saturated aqueous Na S O . Stir vigorously for 30 minutes. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde. -
Isolation: Separate the organic layer, wash with brine, dry over MgSO
, and concentrate. Purify via flash column chromatography to yield 2-methyl-2-nitropropanal.
Divergent Reactivity in Drug Development
In pharmaceutical chemistry, the choice between these two building blocks dictates the trajectory of the synthetic scaffold.
Fig 2: Divergent downstream reactivity pathways for the alcohol and aldehyde.
The Alcohol as a Pro-Nucleophile & Amine Precursor: 2-Methyl-2-nitropropanol is heavily utilized as a precursor to 2-amino-2-methyl-1-propanol (AMP) via catalytic hydrogenation (e.g., using Raney Nickel or Pd/C)[3]. AMP is a sterically hindered amino alcohol widely used in biological buffers, as a ligand in asymmetric catalysis, and as a solubilizing agent in topical drug formulations. The hydroxyl group can also be converted into a good leaving group (mesylate/tosylate) for subsequent nucleophilic displacement, allowing the insertion of the tert-butyl nitro moiety into larger drug scaffolds.
The Aldehyde as an Electrophilic Hub: 2-Methyl-2-nitropropanal is prized for its ability to undergo reductive amination. By reacting the aldehyde with various primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB), chemists can rapidly generate libraries of sterically hindered, nitro-containing alkylamines. Furthermore, it readily participates in Wittig reactions to form nitro-alkenes, which are excellent Michael acceptors for conjugate addition reactions in advanced API (Active Pharmaceutical Ingredient) synthesis[6].
References
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PubChem (NIH) . "2-Methyl-2-nitro-1-propanol | C4H9NO3 | CID 6442". National Center for Biotechnology Information. Available at:[Link]
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iChemical . "2-Methyl-2-nitropropanal, CAS No. 98070-60-1". iChemical. Available at:[Link]
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LookChem . "Cas 79-46-9, 2-Nitropropane". LookChem. Available at: [Link]
Sources
- 1. 2-Methyl-2-nitro-1-propanol | C4H9NO3 | CID 6442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-nitropropanal, CAS No. 98070-60-1 - iChemical [ichemical.com]
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